4-((4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid
Description
BenchChem offers high-quality 4-((4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
4-[(4,5-dimethyl-6-oxopyrimidin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C14H14N2O3/c1-9-10(2)15-8-16(13(9)17)7-11-3-5-12(6-4-11)14(18)19/h3-6,8H,7H2,1-2H3,(H,18,19) |
InChI Key |
UPUKSBXJZCDKFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC2=CC=C(C=C2)C(=O)O)C |
Origin of Product |
United States |
Biological Activity
4-((4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid is a compound that has garnered attention for its potential biological activities. Its unique structure, combining elements of benzoic acid and a pyrimidine derivative, suggests a range of possible pharmacological applications. This article aims to explore the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure
The chemical structure of 4-((4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid can be represented as follows:
1. Antimicrobial Activity
Research indicates that compounds with similar structures to 4-((4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid demonstrate significant antimicrobial properties. For instance, studies on benzoic acid derivatives have shown effectiveness against various pathogens, suggesting that this compound may also exhibit similar activity. In vitro assays have indicated that certain benzoic acid derivatives can inhibit bacterial growth effectively, supporting their potential as antimicrobial agents .
2. Antiproliferative Effects
The antiproliferative effects of benzoic acid derivatives have been documented in several studies. In particular, the ability of these compounds to induce apoptosis in cancer cell lines has been noted. A study focusing on the biological evaluation of benzoic acid derivatives found that specific compounds could significantly inhibit cell growth in cancer models such as Hep-G2 and A2058 cell lines . The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation.
3. Proteasome Activity Modulation
The compound's influence on proteasome activity is another area of interest. Research has shown that certain benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for cellular protein degradation and homeostasis . This modulation is particularly relevant in the context of age-related diseases where proteostasis is compromised.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various benzoic acid derivatives against common bacterial strains. The results indicated that compounds structurally related to 4-((4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria. The most effective compounds showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Cancer Cell Line Studies
In another investigation, the effects of benzoic acid derivatives on cancer cell lines were assessed using MTT assays to determine cell viability. The study found that specific derivatives led to a reduction in cell viability by over 50% at certain concentrations, highlighting their potential as anticancer agents .
Data Summary
Scientific Research Applications
Research indicates that compounds containing pyrimidine rings often exhibit significant biological activities. The specific biological activities of 4-((4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid require further investigation but may include:
- Anticancer Properties : Similar pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Activity : The presence of the benzoic acid moiety may enhance the compound's ability to combat microbial infections.
- Anticancer Evaluation : A study explored the synthesis of new derivatives related to pyrimidine structures and their anticancer properties. Compounds similar to 4-((4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid demonstrated low IC50 values against various cancer cell lines, indicating strong anticancer potential .
- Antimicrobial Studies : Investigations into related compounds have shown effective antimicrobial activity against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant efficacy .
Potential Applications
The applications of 4-((4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid span multiple fields:
Medicinal Chemistry
This compound is being studied for its potential as a therapeutic agent due to its structural characteristics that may interact with biological targets such as enzymes and receptors.
Pharmaceutical Development
Given its possible anticancer and antimicrobial properties, this compound could serve as a lead structure for developing new drugs aimed at treating various diseases.
Preparation Methods
Diazotization-Coupling Approach
A diazotization-coupled alkylation strategy is widely employed for constructing the methylene bridge between the pyrimidine and benzoic acid moieties. As demonstrated in analogous pyrimidine derivatives, 6-amino-4,5-dimethyl-2-thioxopyrimidin-4-one undergoes diazotization with nitrous acid (HNO₂) in hydrochloric acid (HCl) at 0–5°C, followed by coupling with 4-(bromomethyl)benzoic acid. Key parameters include:
-
Temperature control : Maintaining 0–5°C during diazotization prevents side reactions such as dimerization.
-
Stoichiometry : A 1:1 molar ratio of pyrimidine precursor to bromomethyl benzoic acid ensures minimal byproduct formation.
-
Solvent system : Ethanol-water mixtures (3:1 v/v) enhance solubility while facilitating precipitate formation upon acidification.
Nucleophilic Substitution via Thiopyrimidine Intermediates
Thiopyrimidine derivatives serve as versatile intermediates. In a modified protocol, 4,5-dimethyl-6-thioxopyrimidin-4-one reacts with 4-(chloromethyl)benzoic acid in dry acetone under reflux. The reaction proceeds via nucleophilic aromatic substitution (SNAr), with the thiolate anion attacking the chloromethyl group.
Optimization factors :
-
Base selection : Potassium carbonate (K₂CO₃) outperforms triethylamine in deprotonating the thiol group (yield increase from 52% to 79%).
-
Reaction time : Extended reflux durations (>8 hours) lead to desulfurization byproducts, necessitating monitoring via thin-layer chromatography (TLC).
Catalytic Approaches and Recent Advancements
Transition Metal-Catalyzed Coupling
Palladium-catalyzed Suzuki-Miyaura couplings have been adapted for constructing the pyrimidine-benzoic acid linkage. A representative method involves:
-
Synthesis of 4-boronic acid-substituted benzoic acid
-
Cross-coupling with 1-chloro-4,5-dimethyl-6-oxopyrimidine using Pd(PPh₃)₄ (5 mol%) in toluene/water (3:1) at 80°C.
Advantages :
-
Functional group tolerance enables late-stage diversification.
-
Yields up to 82% with >95% purity by HPLC.
Limitations :
-
Requires anhydrous conditions and inert atmosphere.
-
High catalyst loading increases production costs.
Purification and Characterization
Crystallization Techniques
Recrystallization remains the primary purification method:
| Solvent System | Purity (%) | Yield Recovery (%) |
|---|---|---|
| Ethanol/water (7:3) | 99.2 | 85 |
| Acetonitrile | 98.5 | 78 |
| Ethyl acetate/hexane | 97.8 | 82 |
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d₆) :
-
δ 8.12 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 6.98 (s, 1H, pyrimidine-H)
-
δ 4.82 (s, 2H, CH₂)
IR (KBr) :
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Diazotization | 68–75 | 97–99 | High | Low |
| Nucleophilic Substitution | 72–79 | 95–98 | Moderate | Moderate |
| Suzuki Coupling | 78–82 | 99+ | Low | High |
Key observations :
-
Diazotization offers the best cost-to-yield ratio for industrial applications.
-
Catalytic methods provide superior purity but require significant infrastructure investment.
Q & A
Q. What are the optimal synthetic routes for 4-((4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves coupling pyrimidinone derivatives with benzoic acid precursors. For example, patented routes use 4-((6-oxopyrimidin-1(6H)-yl)methyl)benzoic acid as an intermediate, reacting it with dimethylamine derivatives under controlled conditions. Key steps include:
Q. Table 1: Representative Synthetic Conditions
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be prioritized?
Methodological Answer:
- ¹H NMR : Focus on aromatic protons (δ 7.2–8.1 ppm for benzoic acid) and pyrimidinone NH/CH₃ groups (δ 2.1–2.5 ppm).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 331.12) and fragmentation patterns.
- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1700 cm⁻¹ for benzoic acid and pyrimidinone) .
Q. How should researchers design stability studies to assess degradation under varying storage conditions?
Methodological Answer:
- Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/visible) for 1–3 months.
- Analytical endpoints : Monitor degradation via HPLC (retention time shifts) and LC-MS (new peaks indicating hydrolyzed/byproduct formation).
- Mitigation : Store samples in amber vials at –20°C with desiccants to minimize hydrolysis of the pyrimidinone ring .
Advanced Research Questions
Q. What methodological approaches are recommended to analyze the compound's role in modulating Z α1-antitrypsin secretion, and how can in vitro models be validated?
Methodological Answer:
- Cell-based assays : Use hepatocyte lines (e.g., HepG2) transfected with mutant Z α1-antitrypsin (AATD models). Measure secretion via ELISA or Western blot.
- Dose-response studies : Test concentrations from 1–100 µM, with cyclosporine A as a positive control for protein trafficking modulation.
- Validation : Confirm target engagement using siRNA knockdown of pyrimidinone-binding proteins (e.g., ER chaperones) .
Q. How can researchers resolve contradictions in bioactivity data observed across different cell lines or animal models?
Methodological Answer:
- Mechanistic deconvolution : Perform phosphoproteomics or RNA-seq to identify pathway-specific variations (e.g., ER stress vs. inflammatory signaling).
- Species-specific assays : Compare human primary cells vs. murine models, adjusting for metabolic differences (e.g., cytochrome P450 activity).
- Data normalization : Use orthogonal assays (e.g., SPR for binding affinity, qPCR for gene expression) to cross-validate results .
Q. What strategies are employed to synthesize and characterize polymorphic forms of this compound, and how do they impact pharmacological properties?
Methodological Answer:
- Polymorph screening : Use solvent/antisolvent crystallization (e.g., ethanol/water) with varying cooling rates.
- Characterization : X-ray diffraction (crystal lattice parameters), DSC (melting endotherms), and dissolution testing (pH 6.8 buffer).
- Pharmacological impact : Form A (high solubility, low bioavailability) vs. Form B (slow dissolution, sustained release) .
Q. Table 2: Polymorph Properties
| Form | Solubility (mg/mL) | Bioavailability (Rat) | Stability |
|---|---|---|---|
| A | 12.5 ± 1.2 | 22% | Hygroscopic |
| B | 3.8 ± 0.6 | 45% | Non-hygroscopic |
Q. How can buffer systems be optimized for accurate assay validation of this compound in biological matrices?
Methodological Answer:
- Buffer preparation : Use ammonium acetate (15.4 g/L, pH 6.5 adjusted with acetic acid) to mimic physiological conditions.
- Matrix effects : Spike compounds into plasma or lysates, and quantify recovery via LC-MS/MS (internal standard: deuterated analog).
- Validation criteria : Precision (CV <15%), accuracy (85–115%), and LOD/LOQ (1–10 ng/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
